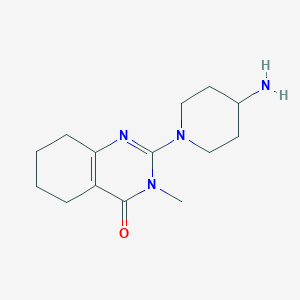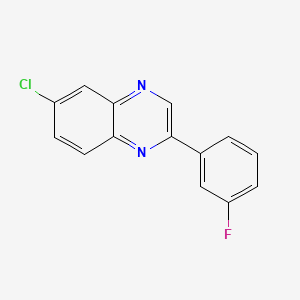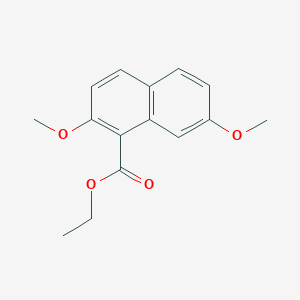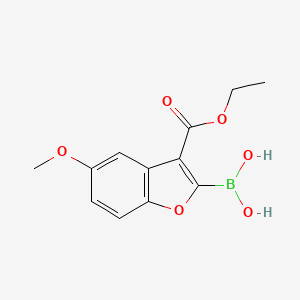![molecular formula C16H14N2O2 B11856142 Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate CAS No. 99446-40-9](/img/structure/B11856142.png)
Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyridine family. These compounds are known for their diverse biological activities and have attracted significant interest in medicinal chemistry and material science due to their unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate can be synthesized through various synthetic routes. One common method involves the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione . The reaction typically requires anhydrous conditions and is carried out in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
科学的研究の応用
Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with unique photophysical properties.
作用機序
The mechanism of action of Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
Pyrazolo[1,5-A]pyrimidine: Known for its anticancer and enzymatic inhibitory activities.
Pyrazolo[5,1-C]triazine: Exhibits a broad range of biological activities, including antimicrobial and antitumor effects.
Thieno[2,3-B]pyridine: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Uniqueness
Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in medicinal chemistry and material science .
特性
CAS番号 |
99446-40-9 |
|---|---|
分子式 |
C16H14N2O2 |
分子量 |
266.29 g/mol |
IUPAC名 |
ethyl 5-phenylpyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)14-11-17-18-9-8-13(10-15(14)18)12-6-4-3-5-7-12/h3-11H,2H2,1H3 |
InChIキー |
QSTFAUBSGZTJKW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-[3-(Pyridin-3-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl]ethan-1-one](/img/structure/B11856130.png)

![2-(9H-Pyrido[3,4-B]indol-1-YL)aniline](/img/structure/B11856133.png)

![9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B11856136.png)
